Sinequan
Overview
Description
Cidoxepin, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially. Cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for treating chronic urticaria .
Mechanism of Action
Target of Action
Doxepin, a psychotropic agent, primarily targets the central nervous system’s biogenic amine reuptake . It has a high affinity for histamine H1 receptors, where it functions as an antagonist . It also binds strongly to the histamine H2 receptors .
Mode of Action
Doxepin’s antidepressive action is primarily associated with the inhibition of norepinephrine and serotonin reuptake at synaptic nerve terminals . This inhibition increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . As an antagonist of the histamine H1 receptor, doxepin blocks the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
Doxepin affects several biochemical pathways. It inhibits the reuptake of noradrenalin and serotonin, while the reuptake inhibition of dopamine is very weak . Doxepin’s metabolite, desmethyldoxepin (nordoxepin), also has antidepressant effects . Furthermore, doxepin acts antagonistically on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .
Pharmacokinetics
Doxepin is moderately absorbed following oral ingestion with a bioavailability of 29% . It is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism of both isomers of doxepin is demethylation to the active metabolite desmethyldoxepin . The mean elimination half-life is reported to be of 17 hours . About 50% of doxepin is excreted by the kidneys .
Result of Action
The molecular and cellular effects of doxepin’s action include the augmentation of inflammatory cytokine levels and suppression of Akt phosphorylation . It has been shown to have anti-inflammatory effects, reducing the inflammatory damage induced by lipopolysaccharide (LPS) exposure in C6-glioma cells . Moreover, doxepin potentially worsens renal injury, nonalcoholic fatty liver disease, and diabetes .
Action Environment
The action, efficacy, and stability of doxepin can be influenced by various environmental factors. For instance, the presence of other medications can affect doxepin’s metabolism and excretion, potentially altering its effects. Additionally, individual factors such as the patient’s age, liver function, and kidney function can also influence how doxepin is metabolized and excreted .
Biochemical Analysis
Biochemical Properties
Doxepin interacts with various enzymes, proteins, and other biomolecules. It displays active core anticholinergic activity and reduces noradrenaline and serotonin reuptake .
Cellular Effects
Doxepin influences cell function by interacting with nerve cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Doxepin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Doxepin’s effects can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of Doxepin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Doxepin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Doxepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Doxepin and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of cidoxepin involves the following steps:
Formation of the dibenzoxepin ring system: This is achieved through a series of cyclization reactions.
Introduction of the dimethylamino side chain: This step involves the reaction of the dibenzoxepin intermediate with dimethylamine under specific conditions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cidoxepin undergoes various chemical reactions, including:
Oxidation: Cidoxepin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cidoxepin to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cidoxepin molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cidoxepin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential in treating conditions like chronic urticaria, allergic rhinitis, and atopic dermatitis.
Industry: Utilized in the development of new antihistamines and antidepressants.
Comparison with Similar Compounds
Cidoxepin is similar to other tricyclic antidepressants such as:
Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin being the (Z) isomer.
Amitriptyline: Another tricyclic antidepressant with similar serotonin-norepinephrine reuptake inhibition.
Clomipramine: Known for its strong serotonin reuptake inhibition.
Cidoxepin is unique due to its specific stereoisomeric form, which may contribute to its distinct pharmacological profile and potentially greater antidepressant activity compared to its trans isomer .
Properties
CAS No. |
1668-19-5 |
---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChI Key |
ODQWQRRAPPTVAG-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Appearance |
Solid powder |
boiling_point |
154-157 ºC at 0.03 mmHg 154-157 °C @ 0.03 MM HG |
Color/Form |
OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS |
melting_point |
185-191 ºC Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/ Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/ Melting point 192 to 193 °C /trans-HYDROCHLORIDE/ Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ |
3607-34-9 1668-19-5 |
|
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/ |
solubility |
WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/ In water, 31.57 mg/l at 25 °C. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Apo Doxepin Apo-Doxepin ApoDoxepin Aponal Deptran Desidox Doneurin Doxepia Doxepin Doxepin beta Doxepin Hydrochloride Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5) Doxepin RPh Doxepin-RPh Espadox Hydrochloride, Doxepin Mareen Novo Doxepin Novo-Doxepin Prudoxin Quitaxon Sinequan Sinquan Xepin Zonalon |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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